![molecular formula C8H4I2S B14690166 Benzo[b]thiophene, 2,3-diiodo- CAS No. 27884-04-4](/img/structure/B14690166.png)
Benzo[b]thiophene, 2,3-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene, 2,3-diiodo- is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by the presence of two iodine atoms at the 2 and 3 positions of the benzothiophene ring
Métodos De Preparación
The synthesis of Benzo[b]thiophene, 2,3-diiodo- can be achieved through several methods. One common approach involves the iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions and yields the desired diiodo compound. Another method involves the use of aryne intermediates, where benzo[b]thiophene is reacted with iodine in the presence of a suitable catalyst to achieve selective iodination at the 2 and 3 positions .
Análisis De Reacciones Químicas
Benzo[b]thiophene, 2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding benzo[b]thiophene derivatives
Aplicaciones Científicas De Investigación
Benzo[b]thiophene, 2,3-diiodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical drugs. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in electronic devices.
Organic Synthesis: Benzo[b]thiophene, 2,3-diiodo- is employed as a precursor in the synthesis of more complex organic molecules. .
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophene, 2,3-diiodo- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of iodine atoms can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices .
Comparación Con Compuestos Similares
Benzo[b]thiophene, 2,3-diiodo- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene, 2-iodo-: This compound has only one iodine atom and exhibits different reactivity and properties compared to the diiodo derivative.
Benzo[b]thiophene, 3-iodo-: Similar to the 2-iodo derivative, this compound has distinct chemical behavior due to the position of the iodine atom.
Benzo[b]thiophene, 2,3-dibromo-:
Propiedades
Número CAS |
27884-04-4 |
|---|---|
Fórmula molecular |
C8H4I2S |
Peso molecular |
385.99 g/mol |
Nombre IUPAC |
2,3-diiodo-1-benzothiophene |
InChI |
InChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
Clave InChI |
RMKFDURRPLVZKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


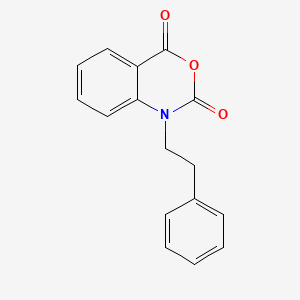
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
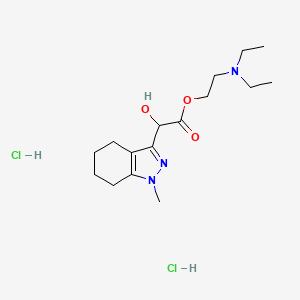
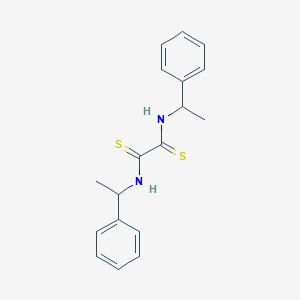
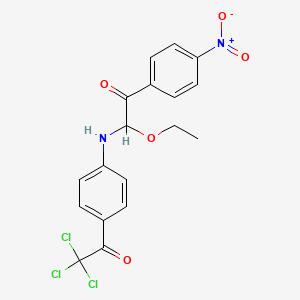
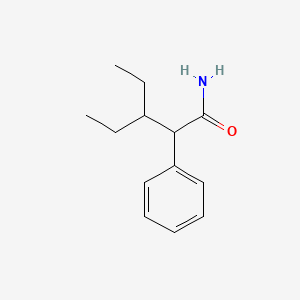
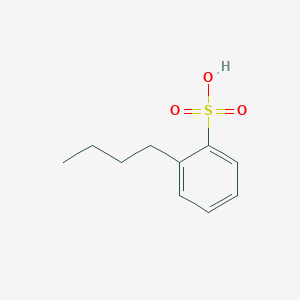
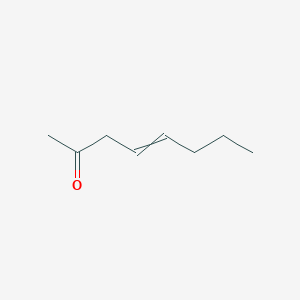
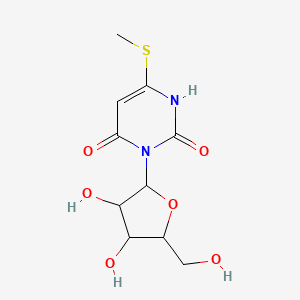
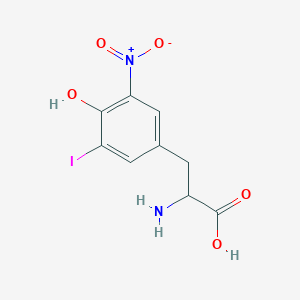
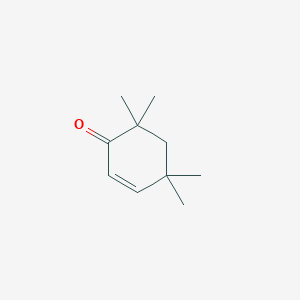
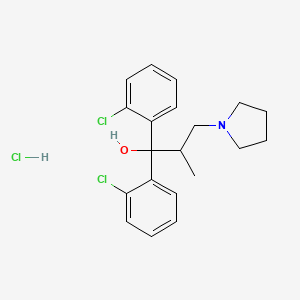
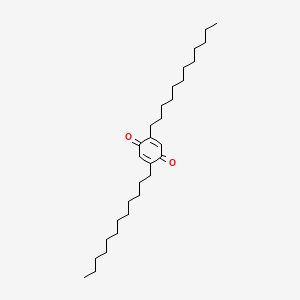
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
